1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone
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Overview
Description
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a complex structure combining a pyrimidine ring, a pyrrolidine ring, and an indole moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4,6-dimethylpyrimidine, pyrrolidine, and indole.
Step 1: The 4,6-dimethylpyrimidine is first reacted with a suitable halogenating agent to introduce a leaving group, forming 4,6-dimethylpyrimidin-2-yl halide.
Step 2: The halide is then subjected to nucleophilic substitution with pyrrolidine to form 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine.
Step 3: The resulting intermediate is then coupled with 1H-indole-3-carboxaldehyde under reductive amination conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The pyrimidine ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
1-(3-(pyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone: Lacks the dimethyl groups on the pyrimidine ring.
1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)propanone: Has a propanone group instead of ethanone.
Uniqueness: The presence of the dimethyl groups on the pyrimidine ring and the specific arrangement of the pyrrolidine and indole moieties make 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone unique. These structural features may enhance its binding affinity and specificity for certain biological targets, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-9-14(2)23-20(22-13)26-16-7-8-24(12-16)19(25)10-15-11-21-18-6-4-3-5-17(15)18/h3-6,9,11,16,21H,7-8,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFKDTKPPWGVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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